![molecular formula C8H12N2O4S B1418743 {[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid CAS No. 1174882-19-9](/img/structure/B1418743.png)
{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid
Overview
Description
“{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . Pyrazole compounds are known for their diverse pharmacological effects .
Synthesis Analysis
Pyrazole compounds can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Molecular Structure Analysis
The molecular structure of pyrazole compounds consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The exact molecular structure of “{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid” would require more specific information or computational chemistry methods to determine.
Chemical Reactions Analysis
Pyrazole compounds can undergo various chemical reactions. For example, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of “{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid” would depend on its exact molecular structure. Pyrazole itself is a simple aromatic heterocycle . More specific properties would require experimental determination or computational prediction.
Scientific Research Applications
-
Pharmaceutical and Agricultural Sectors
- The pyrazoline moiety is present in several marketed molecules with a wide range of uses, establishing its importance in pharmaceutical and agricultural sectors .
- Pyrazolines or their analogs can be prepared by several synthesis strategies, and scientists are continuously captivated by pyrazolines and their derivatives to study their chemistry .
- The pyrazoline moiety is present in various marketed pharmacological agents of different categories such as crizotinib (a tyrosine kinase inhibitor), cefoselis (an antibacterial and beta-lactam antibiotic), dorzolamide (an antidepressant agent), difenamizole (an analgesic), rimonabant (an antiobesity agent), celecoxib, phenylbutazone, ramifenazone (an antiinflammatory agent), muzolimine (a diuretic), 3-cyano-N- (1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) (an antipsychotic agent), and betazole (an H2-receptor agonist) .
-
Synthesis of Bioactive Chemicals
- Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
-
Reagent in Suzuki Coupling
-
Quinolinyl-Pyrazoles in Pharmacology
- Quinolinyl-pyrazoles have been synthesized and studied for their pharmacological properties .
- These compounds have been screened for their efficacy against typical drugs in the market .
- This research has led to the development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
-
Imidazole Containing Compounds
- Imidazole is a five-membered heterocyclic moiety that possesses a wide range of chemical and biological properties .
- Imidazole has become an important synthon in the development of new drugs .
- The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Synthesis of 1,2,4-Triazoles
-
Pyrazole Synthesis
- Pyrazole synthesis is a significant area of research in organic chemistry .
- Various methods have been developed for the synthesis of pyrazoles, including [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .
- Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .
-
Copper-Catalyzed Azidation
-
Antileishmanial and Antimalarial Evaluation
Future Directions
Pyrazole compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, the future research directions for “{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid” could include further exploration of its potential pharmacological effects, development of new synthesis methods, and investigation of its interactions with various biological systems.
properties
IUPAC Name |
2-[(1-ethylpyrazol-4-yl)methylsulfonyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S/c1-2-10-4-7(3-9-10)5-15(13,14)6-8(11)12/h3-4H,2,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAPANALDZJCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CS(=O)(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



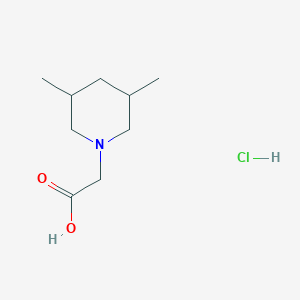
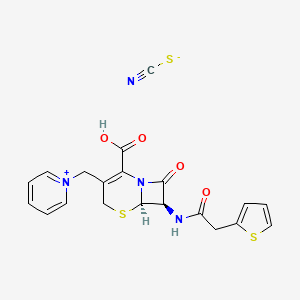

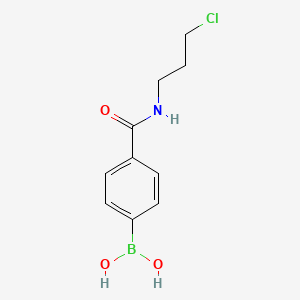
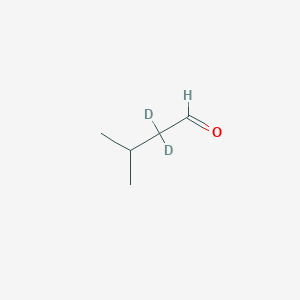
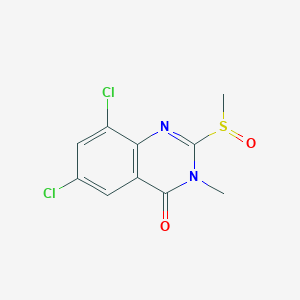
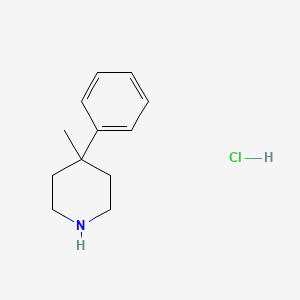
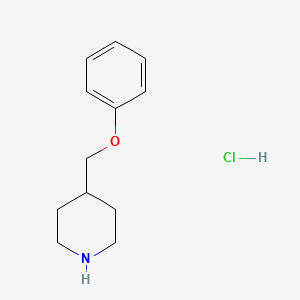
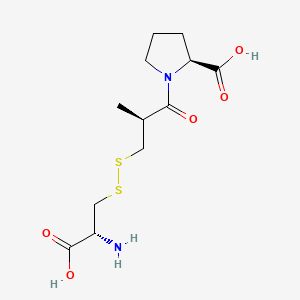
![2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B1418678.png)
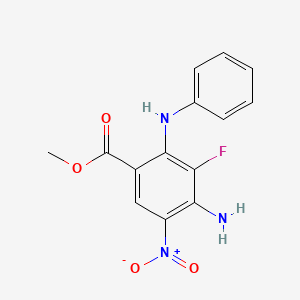
![Furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1418680.png)
![(Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1418681.png)
![N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B1418682.png)